Leuco Malachite Green-d5

Catalog No.
S1902628
CAS No.
947601-82-3
M.F
C23H26N2
M. Wt
335.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuco Malachite Green-d5

CAS Number

947601-82-3

Product Name

Leuco Malachite Green-d5

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline

Molecular Formula

C23H26N2

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D

InChI Key

WZKXBGJNNCGHIC-CFEWMVNUSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H]

Cellular and Biochemical Studies

LMG-d5 finds application in studies of cellular processes and functions. Due to its structural similarity to Malachite Green, which can accumulate in living cells [], LMG-d5 can be used as a non-fluorescent analog. By incorporating LMG-d5 into cells and then measuring the incorporated amount using mass spectrometry, researchers can gain insights into cellular uptake and distribution mechanisms [2].

The deuterium atoms in LMG-d5 serve a specific purpose. Mass spectrometry relies on measuring the mass-to-charge ratio of molecules. Since deuterium atoms have a slightly higher mass compared to hydrogen atoms, LMG-d5 can be distinguished from its non-deuterated counterpart, Malachite Green, in the mass spectrometer. This allows researchers to specifically track the LMG-d5 within the cell and differentiate it from any background Malachite Green that might be present.

Environmental Monitoring

LMG-d5 can be employed in environmental monitoring applications. As a derivative of Malachite Green, which has been used historically as an antifungal agent in aquaculture [], LMG-d5 can serve as an internal standard for environmental monitoring purposes.

Leuco Malachite Green-d5 is a stable isotope-labeled derivative of Leuco Malachite Green, a triphenylmethane dye that is primarily recognized as a metabolite of Malachite Green. Its chemical formula is C23H21D5N2C_{23}H_{21}D_5N_2, and it has a molecular weight of approximately 335.51 g/mol . The compound is notable for its application in analytical chemistry, particularly in the detection and quantification of residues in aquatic products, such as fish and shellfish, where Malachite Green has been historically used as an antifungal agent .

LMG-d5 does not possess a specific mechanism of action in the context of its use as an internal standard. During analysis, it serves as a reference compound that is spiked into the sample alongside the target analyte (e.g., Leucomalachite Green). Since LMG-d5 undergoes the same extraction and analytical processes as the analyte, it experiences minimal chemical change. By comparing the signal intensity of the LMG-d5 peak with the analyte peak in the instrument's output (e.g., mass spectrometry), scientists can account for variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte [].

  • Information on the specific safety hazards of LMG-d5 is limited. However, Leucomalachite Green, the parent compound, is classified as a potential carcinogen, teratogen, and mutagen []. As a general precaution, LMG-d5 should be handled with standard laboratory safety practices, including the use of personal protective equipment like gloves and eye protection.
Similar to those of its parent compound, Malachite Green. These reactions include:

  • Oxidation: Leuco Malachite Green-d5 can be oxidized to form Malachite Green under certain conditions, which involves the addition of oxygen or other oxidizing agents.
  • Demethylation: This process can occur, resulting in the formation of various N-demethylated intermediates, which are also relevant in biological systems.
  • Photodegradation: Under UV light or in the presence of photocatalysts like titanium dioxide, Leuco Malachite Green-d5 can degrade, leading to the breakdown of its chromophoric structure .

Leuco Malachite Green-d5 exhibits biological activity as it is linked to the toxicological properties of its parent compound. While Leuco Malachite Green itself is less toxic than Malachite Green, it is still considered a potential carcinogen and mutagen. Studies have indicated that exposure to Leuco Malachite Green can lead to various adverse effects in aquatic organisms, including alterations in cellular and genetic functions .

The synthesis of Leuco Malachite Green-d5 typically involves:

  • Reduction of Malachite Green: This can be achieved through chemical reduction methods using reducing agents such as sodium dithionite or zinc dust in the presence of deuterated solvents.
  • Isotope Labeling: The incorporation of deuterium atoms into the compound during synthesis allows for the creation of Leuco Malachite Green-d5. This process often requires specialized conditions to ensure that deuterium is selectively incorporated into specific positions on the molecule .

Leuco Malachite Green-d5 has several applications, including:

  • Analytical Chemistry: It is widely used as a standard in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for detecting residues in food products, particularly seafood.
  • Research: The compound serves as a tracer in environmental studies to assess contamination levels and degradation pathways of dyes in aquatic ecosystems .

Studies on the interactions of Leuco Malachite Green-d5 with biological macromolecules have shown that it can bind to proteins and nucleic acids. This binding may influence its bioavailability and toxicity. The interactions are significant for understanding how this compound behaves within biological systems and its potential effects on health and the environment .

Leuco Malachite Green-d5 shares structural similarities with other triphenylmethane dyes and their metabolites. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Malachite GreenC23H25N2C_{23}H_{25}N_2Known for its use as an antifungal agent; more toxic.
Crystal VioletC25H30N3C_{25}H_{30}N_3Used as a dye and antiseptic; also a triphenylmethane dye.
Brilliant GreenC23H28N2C_{23}H_{28}N_2Antiseptic properties; used in microbiology.

Uniqueness: Leuco Malachite Green-d5's unique feature lies in its stable isotope labeling with deuterium, which allows for enhanced sensitivity and specificity in analytical applications compared to non-labeled compounds. This characteristic makes it particularly useful for trace analysis in complex matrices like food products.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

4,4'-[(~2~H_5_)Phenylmethylene]bis(N,N-dimethylaniline)

Dates

Modify: 2023-08-16

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